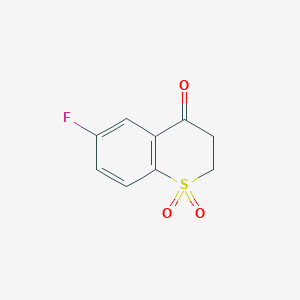

6-Fluoro-1,1-dioxo-2,3-dihydrothiochromen-4-one

Description

6-Fluoro-1,1-dioxo-2,3-dihydrothiochromen-4-one (CAS: 21243-22-1) is a fluorinated heterocyclic compound featuring a bicyclic thiochromenone scaffold. Its structure consists of a benzene ring fused to a partially saturated thiolactone ring, with a fluorine substituent at position 6 and two sulfonyl oxygen atoms at position 1. This compound is commercially available as a research chemical, with pricing tiers ranging from 100 mg (¥1,260) to 500 mg (¥3,640) . Its applications are primarily in pharmaceutical and agrochemical research, where its sulfone and fluorinated motifs contribute to metabolic stability and electronic modulation in drug design.

Properties

IUPAC Name |

6-fluoro-1,1-dioxo-2,3-dihydrothiochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO3S/c10-6-1-2-9-7(5-6)8(11)3-4-14(9,12)13/h1-2,5H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAULHFQMJFXBNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)C2=C(C1=O)C=C(C=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-1,1-dioxo-2,3-dihydrothiochromen-4-one typically involves the following steps:

Starting Material: The synthesis begins with a suitable precursor, such as 6-fluorothiochromenone.

Oxidation: The precursor undergoes oxidation to introduce the sulfone group at the 1,1 positions. Common oxidizing agents include hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reaction Conditions: The reaction is usually carried out in an organic solvent, such as dichloromethane (CH2Cl2), at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-1,1-dioxo-2,3-dihydrothiochromen-4-one can undergo various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfone group back to a sulfide.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Sulfides

Substitution: Various substituted thiochromenones

Scientific Research Applications

6-Fluoro-1,1-dioxo-2,3-dihydrothiochromen-4-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Fluoro-1,1-dioxo-2,3-dihydrothiochromen-4-one involves its interaction with specific molecular targets. The fluorine atom and sulfone group play crucial roles in its binding affinity and reactivity. The compound may inhibit enzymes by forming covalent bonds with active site residues or by altering the enzyme’s conformation.

Comparison with Similar Compounds

Physicochemical and Functional Group Analysis

Table 1: Comparative Properties of Selected Fluorinated Heterocycles

| Compound Name | Core Structure | Substituents | Key Functional Groups | Reported Applications |

|---|---|---|---|---|

| 6-Fluoro-1,1-dioxo-2,3-dihydrothiochromen-4-one | Thiochromenone | 6-F, 1,1-dioxo | Sulfone, ketone | Pharmaceutical intermediates |

| 3-(3,5-Dichloro-4-hydroxybenzoyl)-1,1-dioxo-2,3-dihydrobenzothiazole | Benzothiazole | 3,5-Cl, 4-OH, 1,1-dioxo | Sulfone, benzoyl | Crystalline drug formulations |

| 5-Fluoro-3-(3-fluorophenyl)-4H-chromen-4-one | Chromenone | 5-F, 3-fluorophenyl | Ketone, aryl fluoride | Kinase inhibitors |

| 6-Fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid | Quinolone | 6-F, carboxylic acid | Ketone, carboxylic acid | Antibacterial agents |

| 4-Fluoro-1,3-dioxolan-2-one | Cyclic carbonate | 4-F | Carbonate | Battery electrolytes |

Electronic and Steric Effects

- Sulfonyl Groups: The 1,1-dioxo moiety in the target compound increases electrophilicity at the ketone position, enhancing reactivity in nucleophilic additions compared to non-sulfonated analogues .

- Fluorine Substituents: Fluorine at position 6 improves metabolic stability and lipophilicity, a feature shared with quinolone antibiotics (e.g., ciprofloxacin derivatives) .

Biological Activity

6-Fluoro-1,1-dioxo-2,3-dihydrothiochromen-4-one (CAS No. 21243-22-1) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

The molecular formula of this compound is with a molecular weight of 214.21 g/mol. Its structure includes a thiochromenone core, which is known for diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C9H7FO3S |

| Molecular Weight | 214.21 g/mol |

| CAS Number | 21243-22-1 |

| Purity | Not specified |

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on thiochromenones have shown their ability to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest.

A notable study demonstrated that derivatives of thiochromenones could inhibit the eIF4E/eIF4G interaction, a critical step in translation initiation for cancer cells. This inhibition was linked to decreased protein synthesis in cancer cells, suggesting that this compound may possess similar effects .

Antimicrobial Activity

In addition to anticancer effects, there is emerging evidence supporting the antimicrobial activity of thiochromenone derivatives. Preliminary studies suggest that these compounds can exhibit inhibitory effects against various bacterial strains. The specific mechanisms by which they exert antimicrobial effects remain an area of ongoing research.

The precise mechanisms underlying the biological activities of this compound are still being elucidated. However, it is believed that the presence of the fluorine atom enhances its reactivity and bioavailability compared to non-fluorinated analogs. The dioxo functional groups may also play a role in binding interactions with biological targets.

Case Study 1: Anticancer Efficacy

A recent study investigated the effects of various thiochromenone derivatives on human cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited IC50 values in the low micromolar range against breast and lung cancer cells. This suggests a promising therapeutic application in oncology .

Case Study 2: Antimicrobial Activity

Another study focused on evaluating the antimicrobial properties of thiochromenone derivatives against Gram-positive and Gram-negative bacteria. The results showed significant inhibition zones for several derivatives when tested using the agar diffusion method. This highlights the potential utility of this compound in treating infections caused by resistant bacterial strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.